

A Comparative Spectroscopic Guide to N-Boc-4-piperidinemethanol and its Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Boc-4-piperidinemethanol

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For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the spectroscopic characteristics of key building blocks is paramount for efficient reaction monitoring, quality control, and structural elucidation. This guide provides a detailed comparative analysis of the spectroscopic data for **N-Boc-4-piperidinemethanol**, a versatile intermediate, alongside two closely related alternatives: N-Boc-4-piperidone and 4-hydroxymethylpiperidine. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is supported by detailed experimental protocols to aid in reproducible research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **N-Boc-4-piperidinemethanol** and its selected alternatives. This allows for a direct comparison of their characteristic spectral features.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , chemical shifts in ppm)

Compound	¹ H NMR Chemical Shifts (δ ppm)
N-Boc-4-piperidinemethanol	~4.09 (br s, 2H, -CH ₂ -), ~3.47 (t, 2H), ~2.69 (t, 2H), ~1.75 (m, 1H), ~1.65 (d, 2H), 1.45 (s, 9H, Boc), ~1.18 (m, 2H)
N-Boc-4-piperidone	~3.71 (t, 4H), ~2.44 (t, 4H), 1.49 (s, 9H, Boc)
4-Hydroxymethylpiperidine	~3.49 (d, 2H), ~3.08 (dt, 2H), ~2.58 (td, 2H), ~1.71 (m, 3H), ~1.20 (m, 2H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

Compound	¹³ C NMR Chemical Shifts (δ ppm)
N-Boc-4-piperidinemethanol	154.9, 79.2, 67.8, 44.0 (br), 39.4, 29.5, 28.4
N-Boc-4-piperidone	208.7, 80.0, 45.9, 41.0, 28.4
4-Hydroxymethylpiperidine	68.0, 46.5, 40.5, 30.1

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	Key IR Absorptions (cm ⁻¹)
N-Boc-4-piperidinemethanol	~3400 (O-H stretch), ~2925, 2855 (C-H stretch), ~1685 (C=O stretch, carbamate)
N-Boc-4-piperidone	~2970, 2860 (C-H stretch), ~1720 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate)
4-Hydroxymethylpiperidine	~3300 (O-H stretch, broad), ~3150 (N-H stretch), ~2920, 2850 (C-H stretch)

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion (M^+) or $[M+H]^+$	Key Fragment Ions (m/z)
N-Boc-4-piperidinemethanol	215.15 (M^+)	158 ($[M-57]^+$, loss of t-butyl), 114 ($[M-101]^+$, loss of Boc), 100, 82, 57
N-Boc-4-piperidone	199.12 (M^+)	142 ($[M-57]^+$, loss of t-butyl), 98, 57, 41
4-Hydroxymethylpiperidine	115.10 (M^+)	98 ($[M-17]^+$, loss of OH), 84 ($[M-31]^+$, loss of CH_2OH), 70, 56

Experimental Protocols

Detailed methodologies are crucial for the acquisition of reliable and comparable spectroscopic data. Below are the general experimental protocols for the key techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).
- Instrumentation: 1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
- 1H NMR Acquisition: A standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Proton-decoupled spectra were acquired to simplify the spectrum to single peaks for each unique carbon atom. A sufficient relaxation delay was used to ensure accurate integration, although routine spectra for qualitative identification were acquired with standard parameters.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound was mixed with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between salt plates (NaCl or KBr).
- Instrumentation: Spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition: Data was typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet or salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometers were used.
- Ionization: For EI-MS, a standard 70 eV electron beam was used to ionize the sample. For ESI-MS, the sample solution was infused into the source at a constant flow rate.
- Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was measured. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed.

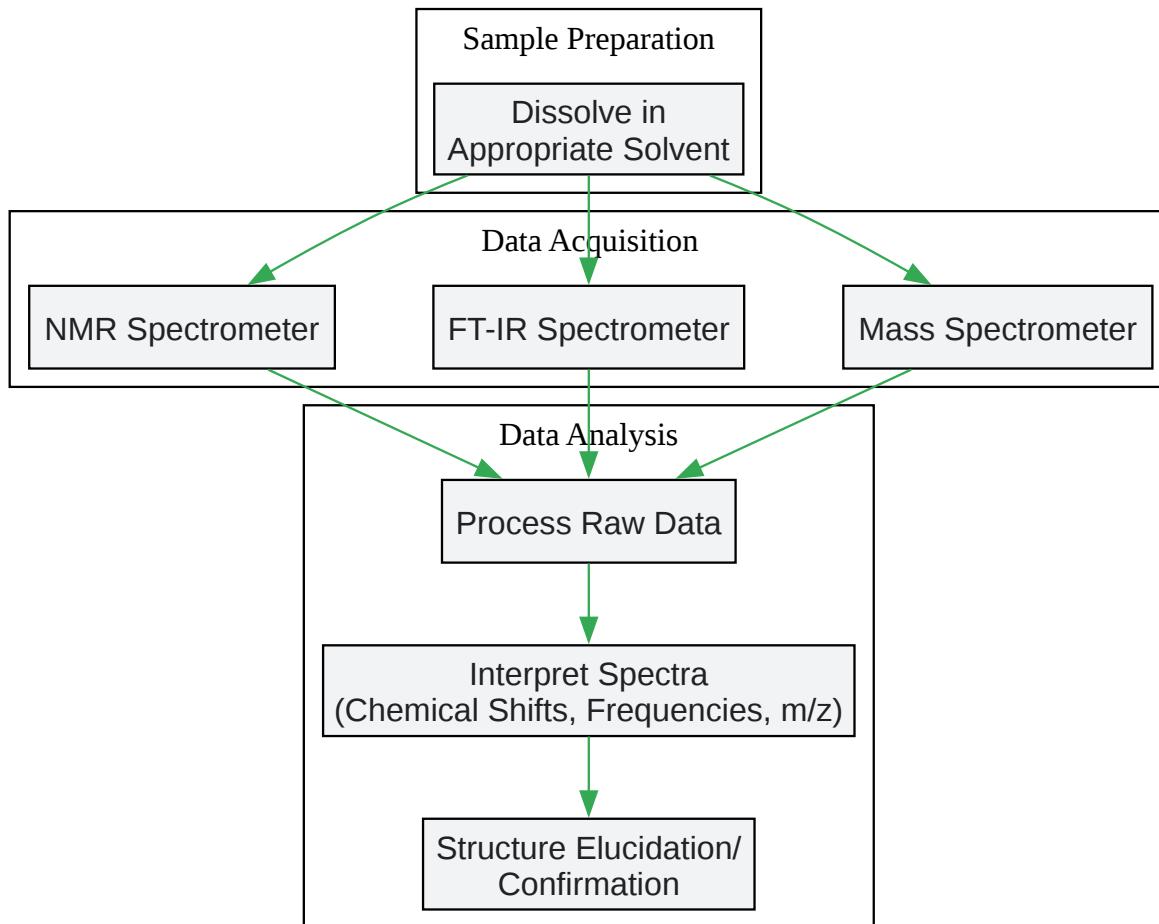
Visualizing Structural Relationships and Workflows

To better illustrate the relationships between the compared compounds and the general workflow for obtaining and analyzing spectroscopic data, the following diagrams are provided.



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Caption: Synthetic relationship between the compared molecules.



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Caption: General workflow for spectroscopic analysis.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com